![molecular formula C10H6N2O4S2 B14167098 (5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one CAS No. 27464-57-9](/img/structure/B14167098.png)
(5Z)-5-[(2E)-3-(5-nitro-2-furyl)prop-2-enylidene]-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one is a compound belonging to the class of nitrofurans. Nitrofurans are characterized by a furan ring bearing a nitro group. This compound is known for its significant biological activities, particularly its antimicrobial properties .
Preparation Methods
The synthesis of 5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one typically involves the condensation of 5-nitro-2-furaldehyde with thiosemicarbazide, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the thiazolidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. Major products formed from these reactions include amino derivatives, tetrahydrofuran derivatives, and substituted nitrofuran compounds .
Scientific Research Applications
5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of bacterial enzymes. The nitro group undergoes reduction within the bacterial cell, leading to the formation of reactive intermediates that damage bacterial DNA and other cellular components. This results in the inhibition of bacterial growth and replication . The molecular targets include bacterial nitroreductases and other enzymes involved in cellular metabolism .
Comparison with Similar Compounds
Similar compounds include other nitrofuran derivatives such as nitrofurantoin, furazolidone, and nifuroxazide. Compared to these compounds, 5-[3-(5-Nitro-2-furyl)-2-propenylidene]-2-thioxothiazolidine-4-one exhibits unique structural features that may contribute to its distinct antimicrobial properties . For instance, the presence of the thioxothiazolidine ring enhances its stability and bioactivity .
Similar Compounds
- Nitrofurantoin
- Furazolidone
- Nifuroxazide
- Furazidin
- Nifurtoinol
- Difurazone
- Nifurquinazol
Properties
CAS No. |
27464-57-9 |
|---|---|
Molecular Formula |
C10H6N2O4S2 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
(5Z)-5-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H6N2O4S2/c13-9-7(18-10(17)11-9)3-1-2-6-4-5-8(16-6)12(14)15/h1-5H,(H,11,13,17)/b2-1+,7-3- |
InChI Key |
VGDGBMXDKZEVTF-YDCWOTKKSA-N |
Isomeric SMILES |
C1=C(OC(=C1)[N+](=O)[O-])/C=C/C=C\2/C(=O)NC(=S)S2 |
Canonical SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C=CC=C2C(=O)NC(=S)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


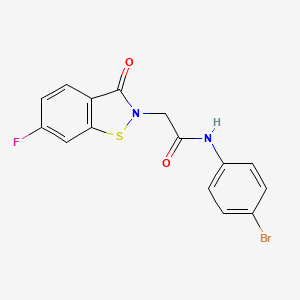
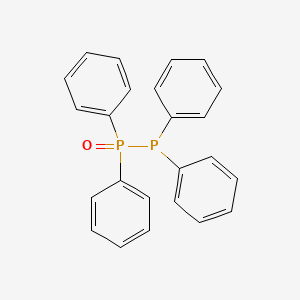

![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-(2-methyl-4-thiazolyl)-1-(phenylsulfonyl)-](/img/structure/B14167031.png)
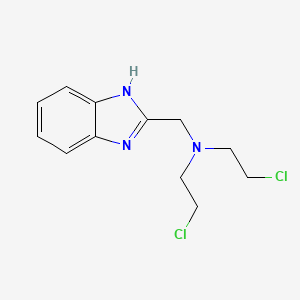
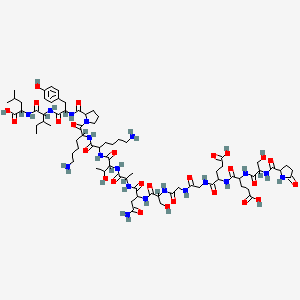
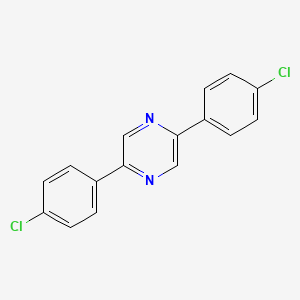
![(5-chloro-1H-indol-2-yl)-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B14167053.png)
![2-[2-(4-Methoxyphenyl)-2-oxoethoxy]benzonitrile](/img/structure/B14167057.png)
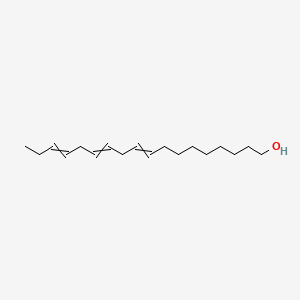
![(E)-3-[2-(azepan-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]-2-cyanoprop-2-enamide](/img/structure/B14167069.png)

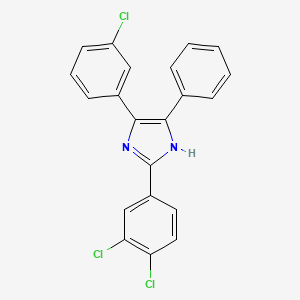
![(Z)-5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-thioxothiazolidin-2-one](/img/structure/B14167092.png)
